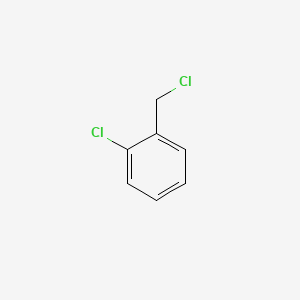

2-Chlorobenzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASMANVIUSSIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027241 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

213 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

91 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 25 °C: 0.01 (very poor) | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.5 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

611-19-8, 40795-52-6 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Chlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040795526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,2-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H58DI83RMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-17 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physical Properties in the Application of 2-Chlorobenzyl Chloride

This compound, also known by its synonym α,2-Dichlorotoluene, is a pivotal intermediate in the synthesis of a wide array of organic chemicals, pharmaceuticals, and dyes.[1][2] Its utility in these fields is not merely a consequence of its chemical reactivity but is profoundly influenced by its distinct physical properties. For the discerning researcher and drug development professional, a thorough understanding of these characteristics is paramount for optimizing reaction conditions, ensuring safe handling, and developing robust and scalable synthetic protocols. This guide provides a comprehensive overview of the core physical properties of this compound, offering not just data, but also insights into their practical implications in a laboratory and manufacturing setting.

Core Physical and Chemical Identifiers

A foundational understanding of a chemical substance begins with its fundamental identifiers and structural representation.

-

Chemical Name: this compound[3]

-

Synonyms: o-Chlorobenzyl chloride, α,2-Dichlorotoluene, 1-Chloro-2-(chloromethyl)benzene[3][4]

-

CAS Number: 611-19-8[5]

-

Molecular Formula: C₇H₆Cl₂[6]

The presence of two chlorine atoms, one on the aromatic ring and one on the benzylic carbon, dictates the molecule's reactivity and physical behavior. The benzylic chloride is particularly susceptible to nucleophilic substitution, a key feature leveraged in its synthetic applications.

Quantitative Physical Properties: A Comparative Overview

For ease of reference and comparison, the key quantitative physical properties of this compound are summarized in the table below. These values represent the most consistently reported data from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| Melting Point | -13 °C (8.6 °F) | [4][6][9][10] |

| Boiling Point | 213-214 °C at 760 mmHg | [4][6] |

| 97 °C at 15 mmHg | [7] | |

| Density | 1.274 g/mL at 25 °C | [1] |

| 1.28 g/cm³ (20/20) | [5][7] | |

| Refractive Index (n20/D) | 1.559 - 1.561 | [4][7][8] |

| Vapor Pressure | 3 mmHg at 84 °C | [6][11] |

| 200 mbar at 50 °C | [3] | |

| Vapor Density (air=1) | 5.5 | [3][11] |

| Flash Point | 82 °C (179.6 °F) | [3][6] |

| Solubility | Insoluble in water; miscible with most common organic solvents. | [3][4] |

Analysis and Implications of Physical Properties in Research and Development

The data presented above are not merely numbers; they are critical parameters that inform experimental design and safety protocols.

Thermal Properties: Melting and Boiling Points

With a melting point of -13 °C, this compound is a liquid under standard laboratory conditions, simplifying its handling and dispensing.[4][6][9] Its relatively high boiling point of 213-214 °C indicates low volatility at room temperature, which can minimize inhalation exposure during routine handling.[4][6] However, vacuum distillation is a common purification technique, and the boiling point of 97 °C at 15 mmHg is a crucial piece of data for such procedures.[7] The high boiling point also suggests that reactions can be conducted at elevated temperatures without the need for high-pressure apparatus, offering greater flexibility in reaction optimization.

Density and Miscibility

The density of this compound, approximately 1.274 g/mL, is significantly greater than that of water.[1] This property is important in aqueous workups, as it will form the lower layer in an extraction with an immiscible aqueous phase. Its insolubility in water and good solubility in common organic solvents are typical for a molecule of its structure and are fundamental to its use in organic synthesis, particularly in reactions requiring non-polar environments and for subsequent product isolation and purification.[3][4]

Refractive Index: A Tool for Quality Control

The refractive index is a sensitive measure of a substance's purity. The narrow range of 1.559 to 1.561 at 20 °C serves as a quick and effective quality control check to verify the identity and purity of incoming material or to monitor the progress of a reaction by analyzing aliquots from the reaction mixture.[4][7][8]

Vapor Properties and Safety Considerations

The vapor pressure of this compound, while low at ambient temperatures, increases significantly with heating.[6][11] Coupled with a vapor density of 5.5, which is much heavier than air, any vapors generated will tend to accumulate in low-lying areas, posing a potential inhalation hazard.[3][11] Therefore, adequate ventilation, such as working in a fume hood, is essential.

The flash point of 82 °C indicates that this compound is a combustible liquid.[3][6] While not highly flammable, it can ignite if exposed to an open flame or a sufficiently high-energy ignition source, especially at elevated temperatures. This necessitates careful consideration of heating methods in the laboratory, with a preference for heating mantles or oil baths over open flames.

Experimental Workflow: A Generalized Reaction Protocol

The physical properties of this compound directly influence the design of a typical synthetic procedure. The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction, a common application for this reagent.

References

- 1. This compound | 611-19-8 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. labproinc.com [labproinc.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 611-19-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. A11900.36 [thermofisher.com]

- 9. This compound [stenutz.eu]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

Synthesis of 2-Chlorobenzyl chloride mechanism

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzyl Chloride

Abstract

This compound (CAS No. 611-19-8), a di-chlorinated toluene derivative, is a cornerstone intermediate in the synthesis of a broad spectrum of high-value chemicals.[1] Its utility is prominent in the pharmaceutical and agrochemical industries, where it serves as a critical building block for Active Pharmaceutical Ingredients (APIs) and pesticides like Clomazone.[2][3] This guide provides a comprehensive examination of the predominant synthesis mechanism for this compound: the free-radical side-chain chlorination of 2-chlorotoluene. We will dissect the mechanistic principles that govern selectivity, present detailed experimental protocols, and address the critical safety considerations inherent in this process. This document is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this vital chemical transformation.

The Mechanistic Core: Free-Radical Side-Chain Chlorination

The industrial synthesis of this compound from 2-chlorotoluene hinges on a fundamental principle of organic chemistry: the ability to selectively functionalize a benzylic C-H bond over the aromatic C-H bonds under specific conditions. This selectivity is achieved through a free-radical chain reaction, a process starkly different from the electrophilic substitution that would occur on the aromatic ring.[4]

The reaction proceeds via three distinct stages: Initiation, Propagation, and Termination.

-

Initiation: The reaction is triggered by the homolytic cleavage of molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•). This energy-intensive step requires an external input, typically ultraviolet (UV) radiation (photochlorination) or high temperatures (thermal chlorination).[5]

Cl₂ + hν (UV light) or Δ (heat) → 2 Cl•

-

Propagation: This is a self-sustaining cycle where the product is formed, and the radical species is regenerated.

-

A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chlorotoluene. This step is highly favorable because the resulting 2-chlorobenzyl radical is stabilized by resonance with the aromatic ring.

-

The newly formed 2-chlorobenzyl radical reacts with another molecule of chlorine (Cl₂) to yield the desired product, this compound, and a new chlorine radical, which continues the chain.[4]

-

-

Termination: The chain reaction ceases when radical species are consumed through various combination reactions, such as two chlorine radicals forming a chlorine molecule.

The entire free-radical chain mechanism is visualized below.

References

Introduction: The Strategic Importance of 2-Chlorobenzyl Chloride

An In-depth Technical Guide to 2-Chlorobenzyl chloride (CAS 611-19-8) for Advanced Research and Development

This compound, also known as α,2-Dichlorotoluene, is a disubstituted aromatic compound that holds a significant position as a versatile and reactive intermediate in modern organic synthesis.[1] Its molecular architecture, featuring a chloromethyl group and a chlorine atom on the benzene ring at the ortho position, provides two distinct sites for chemical modification, making it a valuable building block for complex molecules.[1][2] For researchers and professionals in drug development, agrochemicals, and materials science, a thorough understanding of this compound's properties, reactivity, and handling requirements is paramount for leveraging its synthetic potential safely and effectively.

This guide, prepared from the perspective of a senior application scientist, moves beyond simple data recitation. It aims to provide a cohesive understanding of the causality behind the compound's behavior, offering field-proven insights into its application and safety protocols. We will explore its fundamental properties, delve into its core reactivity, and outline the established protocols necessary for its safe integration into laboratory and industrial workflows.

Part 1: Core Physicochemical and Spectroscopic Profile

The efficacy and safety of any chemical workflow begin with a precise understanding of the reagent's physical and chemical properties. This compound is a colorless to pale yellow liquid with a characteristic pungent, irritating odor.[2][3] Its properties are quantitatively summarized below.

Key Physicochemical Data

A consolidation of critical physical and chemical data is essential for experimental design, including reaction setup, solvent selection, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 611-19-8 | [4][5][6] |

| Molecular Formula | C₇H₆Cl₂ | [4][6] |

| Molecular Weight | 161.03 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2][7] |

| Density | ~1.274 g/mL at 25 °C | [4][7] |

| Boiling Point | 213-214 °C | [5][8] |

| Melting Point | Range from -4 °C to -17 °C reported | [6][9][8] |

| Flash Point | 82 °C (179.6 °F) - Closed Cup | [4] |

| Refractive Index (n²⁰/D) | ~1.559 | [7] |

| Vapor Pressure | 3 mmHg at 84 °C | [10] |

| Vapor Density | 5.5 (vs. air) | |

| Water Solubility | Insoluble / Partly miscible | [9][7][10][11] |

| Organic Solvent Solubility | Soluble in benzene, toluene, and other organic solvents | [2][7] |

| InChI Key | BASMANVIUSSIIM-UHFFFAOYSA-N | [9][12] |

| SMILES | ClCc1ccccc1Cl | [13] |

Note on Melting Point: The scientific literature and supplier data show variability in the reported melting point. This can be attributed to minor impurities or different measurement methodologies. For practical purposes in a research setting, it should be treated as a liquid at standard ambient temperatures but may solidify upon cooling.

Spectroscopic Signature

For compound verification and reaction monitoring, spectroscopic data is indispensable. While raw spectra are instrument-dependent, the expected signatures are well-established.

-

FTIR: The infrared spectrum will show characteristic peaks corresponding to C-H stretching of the aromatic ring, C-H stretching of the CH₂ group, C=C aromatic ring stretching, and strong C-Cl stretching vibrations.[12][14]

-

NMR (¹H and ¹³C): Proton NMR will show a characteristic singlet for the benzylic protons (-CH₂Cl) and a multiplet pattern for the four aromatic protons. Carbon NMR will show distinct signals for the benzylic carbon and the six aromatic carbons, with chemical shifts influenced by the two chlorine substituents.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at M, M+2, and M+4.

Part 2: Synthesis, Reactivity, and Mechanistic Insights

The utility of this compound stems directly from its reactivity, which is dominated by the labile benzylic chloride.

Industrial Synthesis Pathway

While multiple synthetic routes exist, the primary industrial method involves the free-radical chlorination of 2-chlorotoluene. This process is favored for its scalability and cost-effectiveness. The causality is clear: the benzylic C-H bonds of toluene and its derivatives are significantly weaker than the aromatic C-H bonds, making them susceptible to hydrogen abstraction by chlorine radicals under UV light or with a radical initiator.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 611-19-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 611-19-8 | FC139220 | Biosynth [biosynth.com]

- 5. 2-Chlorobenzyl chloride611-19-8,Purity99%_JiangSu Beyond Chemicals Co., Ltd. [molbase.com]

- 6. senyi.lookchem.com [senyi.lookchem.com]

- 7. China Top Purity this compound 611-19-8 factory and manufacturers | Mit-ivy [mit-ivy.com]

- 8. This compound CAS#: 611-19-8 [m.chemicalbook.com]

- 9. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 12. A11900.0E [thermofisher.com]

- 13. This compound (40795-52-6, 611-19-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 14. 186532500 [thermofisher.com]

An In-Depth Technical Guide to the Solubility of 2-Chlorobenzyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Chlorobenzyl chloride, a crucial intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering a framework for its effective use in various chemical processes.

Introduction: The Significance of Solubility in Synthesis

This compound (C₇H₆Cl₂), also known as o-chlorobenzyl chloride, is a colorless to pale yellow liquid with a pungent odor.[1][3] Its utility as a reactive intermediate makes understanding its behavior in different solvents paramount for process optimization, reaction kinetics, and product purification. Solubility dictates the choice of reaction medium, influencing reaction rates, yields, and the ease of downstream processing. A thorough comprehension of its solubility profile is, therefore, not merely academic but a fundamental prerequisite for efficient and scalable chemical synthesis.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics. These properties, summarized in the table below, provide insights into the intermolecular forces at play when it is mixed with various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂ | PubChem[5] |

| Molecular Weight | 161.03 g/mol | PubChem[5] |

| Appearance | Colorless to pale yellow liquid | Guidechem[1] |

| Odor | Pungent | Guidechem[1] |

| Density | 1.274 g/mL at 25 °C | ChemicalBook[2] |

| Boiling Point | 213-214 °C | ChemicalBook[2] |

| Melting Point | -13 °C | ChemicalBook[2] |

| Flash Point | 82 °C | Biosynth[6] |

| Water Solubility | Insoluble (0.01 g/100mL at 25 °C) | PubChem[5], ChemicalBook[2], Guidechem[1] |

| logP (Octanol-Water Partition Coefficient) | 3.32 | ChemicalBook[2][4] |

The high logP value indicates a lipophilic nature, suggesting a preference for non-polar environments over aqueous media. This is consistent with its observed insolubility in water.

Qualitative Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from various sources. The principle of "like dissolves like" serves as a reliable guide for predicting solubility. Given its chlorinated aromatic structure, this compound is expected to be soluble in many common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble[7] | The polar hydroxyl group of alcohols can interact with the polar C-Cl bonds of this compound, while the alkyl chain has an affinity for the benzene ring. |

| Ketones | Acetone | Soluble[3] | Acetone's polarity allows for favorable dipole-dipole interactions. |

| Ethers | Diethyl ether | Soluble[3] | As a relatively non-polar solvent, diethyl ether can solvate the non-polar aromatic ring of this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The similar aromatic structures lead to strong van der Waals forces and favorable mixing. |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble[3] | The presence of chlorine atoms in both the solute and solvent leads to compatible intermolecular forces. |

| Esters | Ethyl acetate | Likely Soluble | Ethyl acetate's moderate polarity should allow for good solvation of this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble to Miscible | The non-polar nature of both components suggests good miscibility. |

| Water | Insoluble[1][2][5] | The significant difference in polarity and the inability of this compound to form strong hydrogen bonds with water lead to very low solubility. |

It is important to note that some sources describe this compound as "partly miscible" with water, which may indicate a slight but limited solubility.[8]

Experimental Determination of Solubility and Miscibility

For precise formulation and process design, experimental determination of solubility is indispensable. The following protocols provide a systematic approach to quantifying the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Experimental Workflow Diagram

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 611-19-8 [m.chemicalbook.com]

- 3. chemneo.com [chemneo.com]

- 4. This compound | 611-19-8 [chemicalbook.com]

- 5. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 611-19-8 | FC139220 | Biosynth [biosynth.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

2-Chlorobenzyl chloride electrophilic substitution reactions

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chlorobenzyl Chloride

Abstract

This technical guide provides a comprehensive examination of electrophilic aromatic substitution (EAS) reactions on this compound (1-chloro-2-(chloromethyl)benzene). This substrate presents a unique case study in regioselectivity, governed by the competing electronic effects of a weakly deactivating, ortho-para-directing chloro group and a deactivating, meta-directing chloromethyl group. This document synthesizes mechanistic theory with practical, field-proven insights into the nitration, halogenation, and sulfonation of this challenging substrate. We will explore the causality behind experimental design, the necessity for forcing reaction conditions, and the significant limitations regarding Friedel-Crafts reactions. Detailed, self-validating protocols are provided, alongside data summaries and mechanistic diagrams to support researchers and drug development professionals in their synthetic endeavors.

Introduction: The Unique Chemistry of this compound

This compound, CAS Number 611-19-8, is a disubstituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is intrinsically linked to its reactivity, which is dominated by two key features: the benzylic chloride of the chloromethyl group, which is susceptible to nucleophilic substitution, and the aromatic ring itself. This guide focuses on the latter, specifically the electrophilic substitution reactions on the benzene ring.

The molecule's reactivity in EAS is complex due to the presence of two distinct chlorine-containing substituents:

-

A ring-bound Chloro group (-Cl): Directly attached to the aromatic system.

-

A benzylic Chloromethyl group (-CH2Cl): An alkyl halide group attached to the ring.

Understanding the interplay of these two groups is paramount for predicting and controlling the outcomes of synthetic transformations.

| Property | Value | Source |

| Chemical Formula | C₇H₆Cl₂ | [2] |

| Molar Mass | 161.03 g/mol | [2][3] |

| Appearance | Clear, colorless liquid with a pungent odor | [3] |

| Boiling Point | 213-214 °C | [4] |

| Density | 1.274 g/mL at 25 °C | [4] |

| CAS Number | 611-19-8 | [2] |

Mechanistic Deep Dive: The Tug-of-War of Directing Effects

The regiochemical outcome of any EAS reaction on this compound is a direct consequence of the competing directing influences of its two substituents. Both groups are electron-withdrawing and thus deactivate the ring towards electrophilic attack compared to benzene, necessitating more stringent reaction conditions.[5][6]

The Chloro Group: A Classic Ortho-Para Director

The chloro group is a weakly deactivating substituent.[7] This is due to two opposing electronic effects:

-

Inductive Effect (-I): Chlorine's high electronegativity withdraws electron density from the ring through the sigma bond, deactivating it.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic π-system, increasing electron density specifically at the ortho (C6) and para (C4) positions.[5][6]

While the inductive effect is stronger, making the group a net deactivator, the resonance effect governs its directing ability, guiding incoming electrophiles to the ortho and para positions.[7]

The Chloromethyl Group: A Deactivating Meta Director

The chloromethyl group (-CH₂Cl) is also a deactivating group. The electronegative chlorine atom on the benzylic carbon creates a strong electron-withdrawing inductive effect (-I), which pulls electron density out of the benzene ring and reduces its nucleophilicity.[8][9] Unlike groups with lone pairs adjacent to the ring, it has no significant resonance-donating effect. As an electron-withdrawing alkyl-type group, it directs incoming electrophiles to the meta positions (C3 and C5), where the destabilizing inductive effect on the cationic intermediate (the sigma complex) is minimized.[6][9]

Predicting the Regioselectivity: A Synthesis of Effects

The final substitution pattern is a weighted average of these competing influences, further modulated by sterics.

-

-Cl group directs to: C4 (para) and C6 (ortho).

-

-CH₂Cl group directs to: C3 (meta) and C5 (meta).

-

Steric Hindrance: The C6 position is sterically hindered by the adjacent, bulky chloromethyl group, making it a less favorable site for attack.[5]

Therefore, the most probable site for electrophilic attack is the C4 position . This position is strongly activated by the +R effect of the chloro group (para) and is not significantly deactivated by the -I effect of the chloromethyl group. The C3 and C5 positions are the next most likely, while the C6 position is the least likely.

Caption: Competing directing effects on the this compound ring.

Key Electrophilic Substitution Reactions & Protocols

Due to the strong deactivation of the ring, reactions require more forcing conditions (e.g., higher temperatures, stronger acid catalysts, longer reaction times) than those for benzene or toluene.[5]

Nitration

Nitration introduces a nitro (-NO₂) group, a critical step in the synthesis of many energetic materials and pharmaceutical intermediates. Given the substrate's low reactivity, a standard mixture of nitric and sulfuric acid is often insufficient. The use of fuming nitric acid and/or oleum (fuming sulfuric acid) is necessary to generate a sufficient concentration of the highly electrophilic nitronium ion (NO₂⁺).[5]

-

Safety Precaution: This procedure involves highly corrosive and reactive acids. It must be performed in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

-

Reaction Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Substrate Dissolution: To the flask, add 1.0 equivalent of this compound. Slowly and with vigorous stirring, add 3-4 equivalents of cold (0 °C) oleum (20% SO₃).

-

Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding 1.1 equivalents of fuming nitric acid to an equal volume of cold oleum.

-

Addition: Add the cold nitrating mixture dropwise to the substrate solution via the dropping funnel. Critically maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then carefully heat to 60-80 °C. Maintain this temperature and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly over a large volume of crushed ice.

-

Extraction: The product will precipitate. Filter the solid or extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for the nitration of this compound.

Halogenation

The introduction of another halogen atom (e.g., Cl, Br) onto the aromatic ring requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.[10][11]

| Reaction | Major Product | Minor Product(s) | Conditions |

| Nitration | 1-Chloro-2-(chloromethyl)-4-nitrobenzene | 1-Chloro-2-(chloromethyl)-5-nitrobenzene | Fuming HNO₃, Oleum, 60-80 °C |

| Chlorination | 1,4-Dichloro-2-(chloromethyl)benzene | 1,3-Dichloro-2-(chloromethyl)benzene | Cl₂, FeCl₃, heat |

| Sulfonation | 4-Chloro-3-(chloromethyl)benzenesulfonic acid | 3-Chloro-4-(chloromethyl)benzenesulfonic acid | Fuming H₂SO₄ (Oleum), heat |

Note: Product ratios are highly dependent on specific reaction conditions and are predicted based on electronic and steric effects.

Sulfonation

Sulfonation is typically achieved using fuming sulfuric acid (oleum), which contains a high concentration of sulfur trioxide (SO₃), the active electrophile. This reaction is often reversible, and the position of substitution can be influenced by temperature.

The Friedel-Crafts Impasse: A Critical Limitation

A crucial aspect of this substrate's reactivity is its inertness towards Friedel-Crafts alkylation and acylation reactions.[5][12] These reactions, which are fundamental in synthetic organic chemistry for forming carbon-carbon bonds, typically fail on aromatic rings bearing strongly or moderately electron-withdrawing groups.[13][14]

The causality is straightforward:

-

Reduced Nucleophilicity: The combined deactivating power of the chloro and chloromethyl substituents reduces the ring's electron density to a point where it is no longer sufficiently nucleophilic.

-

Weak Electrophiles: The electrophiles in Friedel-Crafts reactions (carbocations or acylium ions) are relatively weak and require an electron-rich aromatic ring to attack.[15]

-

Catalyst Complexation: In acylation, the Lewis acid catalyst (e.g., AlCl₃) complexes with the product ketone, requiring stoichiometric amounts and further deactivating the ring system.[12]

Field Insight: Researchers should not expend resources attempting direct Friedel-Crafts reactions on this substrate. Alternative synthetic routes, such as using organometallic cross-coupling reactions on a pre-functionalized ring, are necessary to achieve C-C bond formation.

Safety and Handling

This compound is a hazardous substance that must be handled with care.

-

Irritant: It is a lachrymator and is irritating to the eyes, skin, and respiratory tract.[3][16]

-

Corrosive: It can cause chemical burns upon direct contact.[16]

-

Toxicity: The material is harmful if inhaled, swallowed, or absorbed through the skin.[16]

-

Reactivity: It reacts with water to produce hydrogen chloride gas.[3] All handling should be done in a moisture-free environment and under an inert atmosphere where possible.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical and use all appropriate personal protective equipment.

Conclusion

The electrophilic substitution of this compound is a challenging but predictable process governed by the delicate balance of inductive, resonance, and steric effects. The dominant regiochemical outcome is substitution at the C4 position, para to the chloro group. Due to the deactivated nature of the ring, forcing conditions are a prerequisite for successful nitration, halogenation, and sulfonation. Critically, the substrate's low nucleophilicity renders it unsuitable for Friedel-Crafts reactions, a key consideration for synthetic planning. This guide provides the foundational theory and practical protocols necessary for scientists to effectively utilize this versatile chemical intermediate.

References

- 1. bromchemlaboratories.in [bromchemlaboratories.in]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chapter 12 notes [web.pdx.edu]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Theoretical and Practical Insights into the Reaction Pathways of 2-Chlorobenzyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzyl chloride (C₇H₆Cl₂) is a highly reactive organochlorine compound that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its reactivity is primarily dictated by the benzylic chloride, which is susceptible to a variety of transformations. This guide provides a detailed theoretical examination of the principal reaction pathways of this compound, including nucleophilic substitution, oxidation, and Grignard reagent formation. The discussion is grounded in computational studies, such as Density Functional Theory (DFT), and validated with established experimental protocols. By elucidating the underlying mechanisms and influencing factors, this document aims to equip researchers and development professionals with the knowledge to effectively and safely utilize this versatile chemical building block.

Introduction: The Chemical Profile of this compound

This compound, also known as α,2-dichlorotoluene, is a colorless to light yellow liquid characterized by a pungent odor.[3] The molecule features a chloromethyl group (-CH₂Cl) attached to a benzene ring that is also substituted with a chlorine atom at the ortho position. This dual halogenation makes it a bifunctional intermediate; the benzylic chlorine provides a site for nucleophilic attack, while the aromatic chlorine can participate in other transformations like coupling reactions.[2] Its utility as a precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) and heterocyclic compounds underscores its importance in medicinal chemistry.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂ | [3] |

| Molecular Weight | 161.03 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 213-214 °C | [4] |

| Melting Point | -42.5 °C | [1] |

| Density | 1.274 g/mL at 25 °C | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ether, acetone, and chloroform. | [1] |

Industrial Synthesis Pathways

The primary industrial method for producing this compound is the free-radical chlorination of 2-chlorotoluene.[4] This process is typically initiated photochemically, where toluene is reacted with chlorine gas. The reaction proceeds via a free radical chain mechanism, leading to the substitution of a hydrogen atom on the methyl group.[5]

Experimental Protocol: Synthesis from 2-Chlorotoluene

The following protocol is adapted from established laboratory procedures for the side-chain chlorination of substituted toluenes.[4]

-

Apparatus Setup: Assemble a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a mercury immersion lamp (or a 500-watt photolamp for external irradiation).

-

Reagent Preparation: Heat 2-chlorotoluene to its boiling point in the flask. Pass dried chlorine gas (dried through concentrated sulfuric acid) into the boiling liquid.

-

Reaction: Continue the chlorination under irradiation. The reaction is monitored by the increase in weight of the reaction mixture or until the boiling point of the liquid reaches approximately 205°C.[4]

-

Workup and Purification: After cooling, add a small amount of sodium hydrogen carbonate to the crude product. Purify the product by vacuum distillation to yield pure this compound.[4]

Theoretical Framework: Modeling Reaction Pathways

Understanding the intricate mechanisms of this compound reactions at a molecular level is greatly enhanced by computational chemistry. Density Functional Theory (DFT) is a powerful tool used to optimize molecular geometries, calculate reaction energies, and map potential energy surfaces.[6][7] These calculations provide invaluable insights into the stability of intermediates and the energy barriers of transition states, which are critical for determining the feasibility and selectivity of a given reaction pathway.[8]

Core Reaction Pathways

The reactivity of this compound is dominated by the lability of the benzylic chlorine atom. The primary reaction pathways are nucleophilic substitution, oxidation, and the formation of organometallic reagents.

Caption: Core reaction pathways of this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for this compound. The benzylic position is activated towards both Sₙ1 and Sₙ2 mechanisms due to the electronic influence of the adjacent phenyl ring.[9]

-

Sₙ1 Mechanism: The Sₙ1 pathway involves the initial departure of the chloride ion to form a resonance-stabilized benzylic carbocation. This intermediate is planar, and subsequent attack by a nucleophile can occur from either face, leading to racemization if the carbon is chiral. The stability of the benzyl carbocation makes this pathway viable, especially with weak nucleophiles in polar protic solvents.[9]

-

Sₙ2 Mechanism: The Sₙ2 pathway is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[10] This bimolecular reaction results in an inversion of stereochemistry. The π-system of the phenyl ring helps to stabilize the transition state, making the Sₙ2 reaction highly favorable for benzyl halides.[11]

Caption: Competing Sₙ1 and Sₙ2 mechanisms for hydrolysis.

4.1.1. Hydrolysis In the presence of water, this compound slowly hydrolyzes to form 2-chlorobenzyl alcohol and hydrochloric acid.[3][5] This reaction is a classic example of nucleophilic substitution where water acts as the nucleophile. Kinetic studies on the parent benzyl chloride suggest the hydrolysis proceeds via an Sₙ2 mechanism in pure water.[12]

4.1.2. Reaction with Amines The reaction with amines or their equivalents is a synthetically valuable pathway for producing substituted benzylamines. A common industrial route to 2-chlorobenzylamine involves a two-step process known as the Gabriel synthesis. First, this compound is reacted with potassium phthalimide. The resulting N-(2-chlorobenzyl)phthalimide is then cleaved, typically by hydrolysis or hydrazinolysis, to release the primary amine.[13]

Oxidation to 2-Chlorobenzaldehyde

The oxidation of the chloromethyl group is a key transformation that yields 2-chlorobenzaldehyde, an important intermediate for dyes, pesticides, and pharmaceuticals.[14] Various oxidizing agents can be employed. A green and efficient method involves using hydrogen peroxide catalyzed by 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in water, which provides excellent yields in a short time.[15]

Grignard Reagent Formation

Like other alkyl halides, this compound can react with magnesium metal in an ether solvent (like tetrahydrofuran, THF) to form a Grignard reagent, 2-chlorobenzylmagnesium chloride.[16] However, a significant side reaction is homocoupling, which produces a dimeric impurity. Patented methods have improved this process by using a catalyst and adding a methylmagnesium chloride Grignard reagent to the this compound, achieving yields up to 98%.[16]

Environmental Degradation Pathways

As a chlorinated aromatic compound, this compound is considered an environmental pollutant.[17] Bioremediation studies have shown that certain microorganisms can degrade it. The typical pathway involves dehalogenation, followed by the metabolism of the resulting benzene ring. This process often proceeds through catechol intermediates, which are then subject to ring cleavage, breaking down the aromatic structure into aliphatic compounds.[17][18]

Experimental Workflow Example: Synthesis and Derivatization

The following diagram illustrates a typical workflow starting from the synthesis of this compound and its subsequent conversion into key derivatives via the pathways discussed.

Caption: Workflow for synthesis and derivatization.

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate safety precautions.

-

Hazards: It is a lachrymator (tear-inducing agent) and is irritating to the eyes, skin, and respiratory tract.[3] It is toxic by inhalation and can be absorbed through the skin. The substance is combustible and may form explosive vapor/air mixtures above 91°C.[3] In case of fire, it can release toxic fumes such as hydrogen chloride and phosgene.[19]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

-

First Aid: In case of skin contact, rinse immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.[3]

Conclusion

The reaction pathways of this compound are well-defined and theoretically understood, making it a predictable and reliable synthetic intermediate. Its chemistry is dominated by nucleophilic substitution at the benzylic carbon, which can proceed via both Sₙ1 and Sₙ2 mechanisms depending on the reaction conditions. Furthermore, controlled oxidation provides a direct route to the valuable aldehyde derivative, while its ability to form a Grignard reagent opens up pathways for carbon-carbon bond formation. A thorough understanding of these theoretical pathways, coupled with strict adherence to safety protocols, is essential for leveraging the full synthetic potential of this important chemical building block in research and industrial applications.

References

- 1. chemneo.com [chemneo.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemtube3d.com [chemtube3d.com]

- 12. scispace.com [scispace.com]

- 13. EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Preparation method of this compound Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 19. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Chlorobenzyl Chloride

This guide provides a comprehensive technical overview of the thermodynamic and physicochemical properties of 2-Chlorobenzyl chloride (α,2-Dichlorotoluene). Designed for researchers, chemists, and professionals in drug development and chemical manufacturing, this document synthesizes established data with field-proven methodologies for property determination. We will explore not only the known values but also the causality behind experimental and computational choices for characterizing this important chemical intermediate.

Introduction: The Role of this compound in Synthesis

This compound (CAS No. 611-19-8) is a disubstituted aromatic compound featuring both a ring-bound chlorine and a chloromethyl group. This unique structure makes it a versatile bifunctional intermediate in organic synthesis. The benzylic chloride is highly reactive towards nucleophilic substitution, allowing for the introduction of the 2-chlorobenzyl moiety into a wide range of molecules. Consequently, it serves as a key building block for pharmaceuticals, agrochemicals, and dyes.[1][2]

A thorough understanding of its thermodynamic properties is not merely academic; it is fundamental to ensuring process safety, optimizing reaction yields, and guaranteeing product purity and stability. This guide will delve into these properties, providing both established data and the technical methodologies required for their determination.

Physicochemical Properties and Safety Mandates

Before exploring complex thermodynamic functions, a baseline understanding of the compound's fundamental physical properties and safety profile is essential. These values dictate storage, handling, and the design of experimental setups.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂ | |

| Molecular Weight | 161.03 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid with a pungent odor | [3][4][5] |

| Boiling Point | 213-214 °C (at 760 mmHg) | [2][3] |

| Melting Point | -13 °C to -17 °C | [2][3][4][6] |

| Density | 1.274 g/mL at 25 °C | [1] |

| Vapor Pressure | 3 mmHg at 84 °C; 0.15 mmHg at 25 °C | [3][7] |

| Vapor Density | 5.5 (vs. air) | [5][8] |

| Flash Point | 82 - 91 °C (closed cup) | [3][8] |

| Autoignition Temperature | 634 °C | [3] |

| Water Solubility | Insoluble / Very Poor (0.01 g/100ml at 25 °C) | [3][8][9] |

| Refractive Index (n20/D) | 1.559 | |

| logP (Octanol/Water) | 3.32 | [8][10] |

Safety, Stability, and Handling: A Non-Negotiable Framework

This compound is a hazardous substance requiring stringent handling protocols.[11] It is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[8]

-

Stability and Reactivity : The compound is stable under normal storage conditions but is sensitive to moisture, with which it can slowly hydrolyze to produce corrosive hydrogen chloride gas.[4] It is incompatible with strong bases, oxidizing agents, alcohols, amines, and some metals like steel.[4]

-

Thermal Hazards : As a combustible liquid, it poses a fire hazard when exposed to heat or flame.[7] Above its flashpoint of 91°C, explosive vapor-air mixtures may form.[3][8] Thermal decomposition produces toxic and irritating fumes, including hydrogen chloride, carbon monoxide, and phosgene.[4][7][10]

-

Handling Protocols : Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[8] Personal protective equipment (PPE), including chemical safety goggles, face shields, and appropriate gloves, is mandatory. An eyewash station and safety shower must be readily accessible. All ignition sources must be eliminated from the handling area.[11]

Core Thermodynamic Properties: Experimental and Computational Determination

While basic physical data are readily available, core thermodynamic properties such as enthalpy of formation, entropy, and heat capacity for this compound are not widely published. This section provides a guide to the authoritative experimental and computational methodologies used to determine these critical parameters, reflecting the best practices in physical chemistry and chemical engineering.

Enthalpy of Vaporization (ΔHvap) and Phase Behavior

The enthalpy of vaporization is a critical parameter for distillation, purification, and process design, defining the energy required to transition the substance from a liquid to a gaseous state.

Expert Insight: Direct measurement via calorimetry can be complex for a substance like this. A highly reliable and accessible method is to derive ΔHvap from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. Gas Chromatography (GC) is an elegant and powerful technique for this purpose.[12][13]

Experimental Protocol: ΔHvap Determination via Gas Chromatography

This protocol outlines a self-validating system for determining the enthalpy of vaporization.

-

System Preparation :

-

Equip a gas chromatograph with a non-polar capillary column (e.g., DB-1 or equivalent) and a Flame Ionization Detector (FID).

-

Prepare a homologous series of n-alkane standards (e.g., C10 to C18).

-

Prepare a dilute solution of this compound in a volatile solvent like hexane.

-

-

Isothermal Analysis :

-

Perform a series of isothermal GC runs at a minimum of 5-6 different temperatures (e.g., 120°C, 130°C, 140°C, 150°C, 160°C). The temperature range should be chosen to ensure reasonable retention times.

-

At each temperature, inject the n-alkane mixture and the this compound sample to determine their respective retention times (t_R).

-

-

Data Analysis and Causality :

-

For each isothermal run, calculate the retention index (I) of this compound. The retention index relates the retention of the analyte to its "position" between the bracketing n-alkanes, providing a more robust measure than retention time alone.

-

Plot the natural logarithm of the retention index (ln(I)) against the reciprocal of the column temperature (1/T in Kelvin).

-

The relationship between retention and vapor pressure allows the enthalpy of vaporization to be calculated from the slope of this plot, based on established thermodynamic relationships.[13] The linearity of the plot serves as an internal validation of the data quality.

-

Workflow for ΔHvap Determination

Caption: Workflow for determining Enthalpy of Vaporization using GC.

Phase Transitions: Enthalpy of Fusion (ΔHfus) and Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is the definitive technique for studying thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Expert Insight: For a compound like this compound, DSC provides three critical pieces of information: the melting point (Tm), the enthalpy of fusion (ΔHfus), and the heat capacity (Cp). ΔHfus is vital for understanding solubility and crystallization processes, while Cp is a fundamental property required for nearly all thermodynamic calculations and safety assessments (e.g., predicting adiabatic temperature rise).

Experimental Protocol: Characterization by DSC

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. The hermetic seal is crucial to prevent sample loss through evaporation, given its volatility.

-

Prepare an empty, sealed aluminum pan to serve as the reference.

-

-

Instrument Setup and Calibration :

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Place the sample and reference pans into the DSC cell.

-

-

Thermal Program :

-

Step 1 (Equilibration): Cool the sample to a temperature well below the expected melting point (e.g., -50°C) and hold isothermally for several minutes to ensure thermal equilibrium.

-

Step 2 (Heating Scan): Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point above the melting transition. The melting event will be observed as an endothermic peak on the thermogram.

-

Step 3 (Heat Capacity Measurement): The heat capacity can be determined from the same scan by analyzing the shift in the baseline heat flow, which is directly proportional to the sample's Cp.

-

-

Data Analysis :

-

The melting point (Tm) is determined from the onset or peak of the endothermic melting curve.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The instrument software performs this calculation automatically.

-

The heat capacity (Cp) is calculated from the magnitude of the baseline shift relative to a baseline run with sapphire standards.

-

Conceptual Diagram of a DSC Experiment

Caption: Principle of Differential Scanning Calorimetry (DSC).

Enthalpy of Formation (ΔHf°) and Gibbs Free Energy (ΔGf°)

The standard enthalpy of formation is arguably the most important single thermodynamic value for a compound, as it allows for the calculation of the heat of any reaction in which it participates.

Expert Insight: Experimental determination via combustion calorimetry is challenging for halogenated compounds due to the formation of corrosive products and a complex mixture of final states. Therefore, high-level quantum chemistry computations have become the authoritative and preferred method for deriving accurate thermochemical data for such molecules.[14][15][16]

Computational Workflow: Ab Initio Thermochemistry

-

Structure Optimization : The first step is to find the lowest-energy 3D conformation of the molecule using a robust quantum mechanical method, such as Density Functional Theory (DFT) at the B3LYP/6-31G(d) level or higher.[17]

-

Vibrational Frequency Calculation : A frequency analysis is performed at the optimized geometry. This serves two purposes: it confirms the structure is a true energy minimum (no imaginary frequencies) and it provides the vibrational frequencies needed for calculating thermal contributions to enthalpy and entropy.

-

High-Accuracy Single-Point Energy Calculation : To achieve "chemical accuracy" (typically within ~1 kcal/mol), a very high-level composite method like G3, G4, or CBS-QB3 is used to calculate the electronic energy of the optimized structure.[14] These methods approximate the results of much more computationally expensive calculations through a series of corrections.

-

Atomization Energy Calculation : The enthalpy of formation is determined using the atomization method. The energies of the constituent atoms (7 carbon, 6 hydrogen, 2 chlorine) in their standard states are subtracted from the calculated high-accuracy energy of the molecule.

-

Conversion to ΔHf° : This atomization energy is combined with the well-known experimental enthalpies of formation of the atoms to yield the gas-phase enthalpy of formation of this compound at 0 K. This is then corrected to 298.15 K using the calculated thermal contributions from the frequency analysis.

-

Gibbs Free Energy and Entropy : The standard entropy (S°) and Gibbs free energy of formation (ΔGf°) are also direct outputs of the statistical mechanics calculations based on the optimized geometry and vibrational frequencies.[15]

Practical Applications in Development and Safety

An integrated understanding of these properties is crucial for moving from laboratory research to pilot and full-scale production.

-

Process Safety : Knowledge of heat capacity (Cp) and the enthalpy of decomposition (which can be estimated or measured) is essential for thermal runaway analysis. This allows engineers to design cooling systems and emergency relief vents to prevent catastrophic failures.

-

Reaction Optimization : The enthalpy of formation allows for the precise calculation of reaction enthalpies. This informs the required heating or cooling capacity for a reactor, ensuring the reaction is maintained at the optimal temperature for yield and selectivity without dangerous temperature excursions.

-

Purification and Formulation : Vapor pressure and ΔHvap data are critical for designing distillation processes to achieve high purity. Melting point and ΔHfus data are essential for developing crystallization protocols and for formulation science, where the physical state of an active ingredient or intermediate is paramount.

By combining established physicochemical data with robust methodologies for determining core thermodynamic properties, researchers and engineers can handle and utilize this compound safely and efficiently, unlocking its full potential as a versatile chemical intermediate.

References

- 1. This compound CAS#: 611-19-8 [m.chemicalbook.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. Yancheng Hongtai Bioengineering Co., Ltd.--2-Chlorobenzyl chloride|611-19-8 [hongtaibiochem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. echemi.com [echemi.com]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. fiveable.me [fiveable.me]

- 16. Predictions of Environmental Properties of Halogenated Organics by a Computational Chemistry Screening Tool | NIST [nist.gov]

- 17. researchgate.net [researchgate.net]

Quantum Chemical Blueprint for 2-Chlorobenzyl Chloride: A Technical Guide for Drug Discovery and Development

This guide provides a comprehensive framework for the quantum chemical analysis of 2-Chlorobenzyl chloride (α,2-Dichlorotoluene), a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] As researchers and drug development professionals, understanding the electronic structure, reactivity, and spectroscopic properties of this molecule at a quantum level is paramount for optimizing reaction conditions, predicting potential metabolites, and designing novel derivatives with enhanced efficacy and safety profiles. This document eschews a rigid template, instead adopting a narrative that logically flows from fundamental principles to practical application, mirroring the process of a computational chemistry investigation.

Foundational Principles: Why Quantum Chemistry Matters for this compound

This compound, with the chemical formula C₇H₆Cl₂, is a disubstituted toluene derivative.[1][4] Its reactivity is primarily dictated by the interplay between the electron-withdrawing chloro group on the aromatic ring and the reactive chloromethyl (benzyl chloride) moiety.[2][5] This intricate electronic environment governs its susceptibility to nucleophilic attack, its stability, and its interactions with biological targets.

Quantum chemical calculations offer a powerful lens to dissect these properties. By solving the Schrödinger equation for the molecule, we can obtain a wealth of information that is often difficult or impossible to measure experimentally. This includes:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Mapping the electron density distribution, identifying sites prone to electrophilic and nucleophilic attack, and quantifying molecular orbitals (HOMO-LUMO gap).

-

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in experimental characterization and confirm the nature of stationary points on the potential energy surface.

-

Reaction Energetics: Calculating the energy changes associated with chemical reactions, such as activation energies and reaction enthalpies, to predict reaction feasibility and mechanisms.

This guide will walk you through the process of obtaining these critical insights for this compound.

The Computational Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability and accuracy of the final results. This workflow represents a best-practice approach for molecules of this class.

References

Methodological & Application

Application Notes and Protocols: Formation and Strategic Use of 2-Chlorobenzylmagnesium Chloride

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the formation and utilization of the 2-chlorobenzyl Grignard reagent (2-chlorobenzylmagnesium chloride). This versatile organometallic intermediate is a critical building block in the synthesis of a range of molecules, including pharmaceutical and agrochemical agents.[1][2] This document moves beyond a simple recitation of steps, offering in-depth explanations of the underlying chemical principles, troubleshooting guidance for common challenges, and a comparative analysis of different synthetic strategies. The protocols herein are designed to be self-validating systems, emphasizing safety, efficiency, and reproducibility.

Introduction: The Synthetic Utility and Challenges of 2-Chlorobenzylmagnesium Chloride

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and widely used carbon-based nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[3][4] The 2-chlorobenzylmagnesium chloride reagent, specifically, offers a strategic advantage by introducing a 2-chlorobenzyl moiety. The chlorine atom on the aromatic ring can serve as a functional handle for further chemical transformations or modulate the biological activity of the final product.[2] Its applications are notable in the synthesis of key intermediates for fungicides like prothioconazole.[5][6]

However, the formation of benzylic Grignard reagents, including 2-chlorobenzylmagnesium chloride, is not without its challenges.[7] Key difficulties include:

-